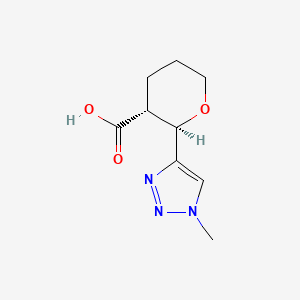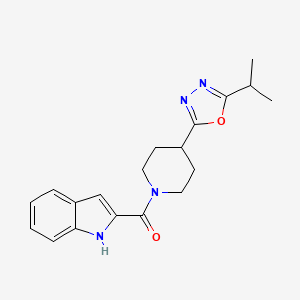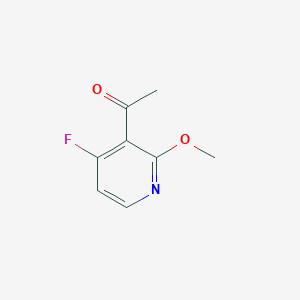
2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of organic azides Organic azides are known for their high reactivity and versatility in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 6-chlorohexanol with sodium azide in a solvent such as dimethylformamide (DMF) under an argon atmosphere. The reaction mixture is heated to 50°C overnight, followed by the addition of water and extraction with dichloromethane . The resulting product is then purified through column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: It can undergo 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen sulfide or triphenylphosphine.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Sodium azide for azide introduction.
- Alkynes for cycloaddition reactions.
- Reducing agents like hydrogen sulfide or triphenylphosphine for reduction reactions.
Major Products Formed
The major products formed from these reactions include:
- 1,2,3-Triazoles from cycloaddition reactions.
- Amines from reduction reactions.
Applications De Recherche Scientifique
2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used in click chemistry for the synthesis of triazoles.
Biology: It serves as a probe for protein kinases and protein phosphatases.
Medicine: It is explored for its potential in drug development and as a biochemical tool.
Industry: It is used in the fabrication of polymer-functionalized materials for information storage.
Mécanisme D'action
The mechanism of action of 2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione involves its high reactivity due to the azide group. This group can participate in cycloaddition reactions, forming stable triazole rings. In biological systems, it can act as a probe by undergoing specific reactions with target proteins, allowing for the study of protein interactions and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Azidohexyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside
- Poly[(9,9-bis(6-azidohexyl)-9H-fluorene)-alt-(9-(4-(1,2,2-triphenylvinyl)phenyl)-9H-carbazole)]
Uniqueness
2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole structure, which provides distinct reactivity and stability compared to other azide-containing compounds. Its ability to form stable triazole rings through cycloaddition reactions makes it particularly valuable in click chemistry and materials science.
Propriétés
IUPAC Name |
2-(6-azidohexyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c15-17-16-9-5-1-2-6-10-18-13(19)11-7-3-4-8-12(11)14(18)20/h3-4,7-8H,1-2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOVIYQPUZUVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2,2-trifluoroethyl N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2857619.png)
![N-(2,5-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2857620.png)

![7-Chloro-4-[(4-methylbenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2857624.png)




![2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2857631.png)
![(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B2857632.png)
![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857634.png)



